molecular formula C18H16N4O B13875612 N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide

Cat. No.: B13875612
M. Wt: 304.3 g/mol
InChI Key: USEVVPJGKHJIHN-UHFFFAOYSA-N
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Description

N’-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the alkylation of ortho-bromophenol with 1,2-dichloroethane in the presence of a phase transfer catalyst such as benzyltributylammonium chloride, followed by cyclization to form the benzofuran ring . The quinazoline moiety is then introduced through a series of condensation reactions, often involving reagents like anthranilic acid and formamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce processing time .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Mechanism of Action

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide

InChI

InChI=1S/C18H16N4O/c1-11(19)21-15-3-4-16-14(9-15)10-20-18(22-16)13-2-5-17-12(8-13)6-7-23-17/h2-5,8-10H,6-7H2,1H3,(H2,19,21)

InChI Key

USEVVPJGKHJIHN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC4=C(C=C3)OCC4)N

Origin of Product

United States

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